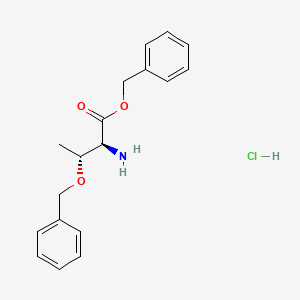

H-Thr(bzl)-obzl hcl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

benzyl (2S,3R)-2-amino-3-phenylmethoxybutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3.ClH/c1-14(21-12-15-8-4-2-5-9-15)17(19)18(20)22-13-16-10-6-3-7-11-16;/h2-11,14,17H,12-13,19H2,1H3;1H/t14-,17+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORVAXKPZMYPUKE-CVLQQERVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OCC1=CC=CC=C1)N)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OCC1=CC=CC=C1)N)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67580-86-3 | |

| Record name | L-Threonine, O-(phenylmethyl)-, phenylmethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67580-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

The Strategic Role of Benzyl-Protected Threonine in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Chemical Control in Peptide Synthesis

In the intricate world of biochemistry and drug development, the precise assembly of amino acids to form peptides is a cornerstone of innovation. Synthetic peptides are indispensable tools, serving as therapeutic agents, research probes, and diagnostic markers. The chemical synthesis of these biomolecules, however, is a challenge of controlled complexity. The polyfunctional nature of amino acids, with their reactive N-termini, C-termini, and diverse side chains, necessitates a strategic approach of temporary masking or "protection" to ensure the orderly formation of peptide bonds. This guide delves into the specific role and application of a particular protected amino acid derivative, L-Threonine(O-benzyl)-benzyl ester hydrochloride, often abbreviated as H-Thr(Bzl)-OBzl HCl, within the broader context of peptide synthesis strategies.

Decoding this compound: A Tale of Two Protections

The nomenclature this compound describes a derivative of the amino acid L-threonine with several key modifications crucial for its role in chemical synthesis.[1][2]

-

H- : Indicates a free amino group (N-terminus), which is the reactive site for forming a peptide bond with the preceding amino acid's carboxyl group.

-

Thr : Represents the core L-threonine residue.

-

(Bzl) : The O-benzyl group is an ether linkage on the threonine side chain's hydroxyl group. This is a "permanent" protecting group, stable through many reaction steps but removable at the final stage.[3][4] Its primary function is to prevent unwanted side reactions, such as O-acylation, during peptide chain elongation.[5]

-

-OBzl : The benzyl ester at the C-terminus protects the carboxylic acid group. This prevents the amino acid from polymerizing with itself and allows for controlled activation and coupling.[6]

-

HCl : The hydrochloride salt form enhances the compound's stability, crystallinity, and ease of handling.[6]

It is critical to understand that while this compound is a stable chemical entity, its direct use in the most common peptide synthesis methodology, stepwise Solid-Phase Peptide Synthesis (SPPS), is limited.[5] Standard SPPS protocols require the incoming amino acid to have its N-terminus temporarily protected (e.g., with Fmoc or Boc groups) to control the direction of peptide bond formation.[5][7] Therefore, the more direct players in SPPS are Nα-Boc-Thr(Bzl)-OH or Nα-Fmoc-Thr(Bzl)-OH .[5][8] this compound is better understood as a building block for these N-protected derivatives or for use in specific solution-phase synthesis strategies.

Chemical Properties of Key Threonine Derivatives

| Property | This compound | Fmoc-Thr(Bzl)-OH |

| CAS Number | 67580-86-3[1] | 117872-75-0[5] |

| Molecular Formula | C18H22ClNO3[1] | C26H25NO5[5] |

| Molecular Weight | 335.83 g/mol [1] | 431.48 g/mol [5] |

| Appearance | White to off-white crystalline solid[6][9] | White powder[9] |

| Primary Role | Intermediate, solution-phase synthesis | Building block for SPPS[5] |

The Boc/Bzl Strategy: The Native Environment for Benzyl Protection

The use of benzyl (Bzl) as a side-chain protecting group is a hallmark of the classic Boc/Bzl strategy for peptide synthesis.[3][8] This methodology, while older than the more prevalent Fmoc/tBu strategy, remains a robust and cost-effective approach for many applications.[8]

The core principle of the Boc/Bzl strategy is the differential acid lability of its protecting groups:[8]

-

Nα-Protection : The tert-butyloxycarbonyl (Boc) group protects the N-terminus. It is removed at the start of each coupling cycle with a moderate acid, typically trifluoroacetic acid (TFA).[3][10]

-

Side-Chain Protection : Benzyl-based groups (like the Bzl ether on threonine) protect reactive side chains. These are stable to the repeated TFA treatments used for Boc removal.[3][4]

-

Final Cleavage : At the end of the synthesis, a very strong acid, such as anhydrous hydrogen fluoride (HF), is used to simultaneously cleave the completed peptide from the solid support and remove all the benzyl-based side-chain protecting groups.[11][12]

This reliance on varying strengths of acid for selective deprotection is a key feature of the Boc/Bzl approach.[8]

Workflow for Boc/Bzl Solid-Phase Peptide Synthesis

The following diagram illustrates the cyclical nature of SPPS within the Boc/Bzl framework.

Caption: Generalized workflow for Boc/Bzl Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol: Incorporation of Boc-Thr(Bzl)-OH in SPPS

This protocol outlines the key steps for incorporating a Boc-Thr(Bzl)-OH residue into a peptide chain using the Boc/Bzl strategy on a Merrifield resin.[8]

Materials:

-

Merrifield resin (chloromethylated polystyrene)

-

Boc-protected amino acids, including Boc-Thr(Bzl)-OH

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIPEA)

-

Dicyclohexylcarbodiimide (DCC) or other coupling agent

-

1-Hydroxybenzotriazole (HOBt)

-

Anhydrous Hydrogen Fluoride (HF) and associated cleavage apparatus

-

Scavengers (e.g., anisole, p-cresol)

Methodology:

-

Resin Swelling and First Amino Acid Attachment:

-

Swell the Merrifield resin in DCM in a reaction vessel.

-

Couple the first Boc-protected amino acid to the resin, typically as a cesium salt, to form the ester linkage.

-

-

Nα-Deprotection:

-

Wash the resin thoroughly with DCM.

-

Treat the resin with a solution of 50% TFA in DCM for approximately 20-30 minutes to remove the Boc group.[10]

-

Wash the resin with DCM to remove residual TFA.

-

-

Neutralization:

-

Neutralize the resulting TFA salt of the N-terminal amine by washing the resin with a solution of 10% DIPEA in DCM.

-

Wash thoroughly with DCM and then DMF to prepare for coupling.

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, pre-activate Boc-Thr(Bzl)-OH (3-5 equivalents) with a coupling agent like DCC (or HBTU/HATU) and an additive such as HOBt in DMF or DCM.[8] The use of HOBt is crucial to suppress potential racemization.[5]

-

Add the activated amino acid solution to the deprotected resin-bound peptide.

-

Agitate the mixture for 1-2 hours at room temperature to allow the coupling reaction to proceed to completion.

-

-

Post-Coupling Wash:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. A Kaiser test can be performed to confirm the completion of the coupling reaction.

-

-

Cycle Repetition:

-

Repeat steps 2 through 5 for each subsequent amino acid in the desired peptide sequence.

-

-

Final Cleavage and Side-Chain Deprotection:

-

Once the peptide sequence is fully assembled, wash the final peptide-resin with DCM and dry it under vacuum.

-

Carefully transfer the resin to a specialized HF cleavage apparatus.

-

Add scavengers (e.g., anisole) to the resin to trap reactive carbocations generated during cleavage.

-

Treat the resin with cold, liquid anhydrous HF for 1-2 hours at 0°C.[11] This harsh step cleaves the peptide from the resin and removes the O-benzyl group from the threonine side chain, along with other benzyl-based protecting groups.[8][11]

-

Evaporate the HF under a stream of nitrogen.

-

-

Peptide Precipitation and Isolation:

-

Wash the resin with cold diethyl ether to remove the cleaved protecting groups and scavengers.

-

Precipitate the crude peptide by trituration with cold diethyl ether.

-

Collect the peptide by filtration or centrifugation, wash with more cold ether, and dry under vacuum.[5]

-

-

Purification:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the final product by mass spectrometry to confirm its identity and purity.

-

Contrasting Strategies: Fmoc/tBu vs. Boc/Bzl

While the Boc/Bzl strategy is effective, the Fmoc/tBu strategy has become the dominant method in modern SPPS.[8] The choice between them depends on the specific peptide sequence and desired outcome.

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |

| Nα-Protection | Boc (tert-butyloxycarbonyl)[8] | Fmoc (9-fluorenylmethoxycarbonyl)[8] |

| Nα-Deprotection | Moderate Acid (e.g., TFA)[8] | Base (e.g., 20% piperidine in DMF)[8][13] |

| Side-Chain Protection | Benzyl-based (Bzl)[4] | tert-Butyl-based (tBu)[4][13] |

| Final Cleavage | Strong Acid (e.g., HF)[11] | Strong Acid (e.g., TFA cocktail)[13] |

| Orthogonality | Relies on differential acid lability[8] | Fully orthogonal (base vs. acid labile)[8] |

| Key Advantage | Lower cost of reagents, robust for simple peptides.[8] | Milder conditions, suitable for sensitive or complex peptides.[13] |

| Key Disadvantage | Harsh final cleavage step (HF) can damage sensitive residues.[8] | Higher cost of reagents, potential for side reactions like aspartimide formation.[8] |

Conclusion: Strategic Selection for Synthetic Success

This compound and its N-protected counterparts, particularly Boc-Thr(Bzl)-OH, are valuable reagents in the biochemist's toolkit for peptide synthesis. The benzyl group provides robust protection for the threonine side chain, primarily within the context of the Boc/Bzl synthesis strategy. This approach, characterized by its reliance on graded acid treatments for deprotection, offers a powerful method for assembling peptide chains. While the harsh final HF cleavage requires careful handling and consideration for sensitive sequences, the Boc/Bzl strategy remains a highly relevant and effective method for the synthesis of a wide range of peptides for research and drug development. The ultimate choice of protecting group strategy is a critical decision that must be tailored to the specific chemical nature of the target peptide to ensure a successful and high-purity synthesis.

References

- Benchchem. (n.d.). A Comparative Guide to Protected Threonine Derivatives in Solid-Phase Peptide Synthesis.

- Benchchem. (n.d.). Application Notes and Protocols: Incorporation of Threonine with Benzyl Side-Chain Protection in Solid-Phase Peptide Synthesis.

- Benchchem. (n.d.). A Comparative Review of H-Thr-OBzl.HCl and Alternative Threonine Derivatives in Peptide Synthesis.

- Sigma-Aldrich. (n.d.). H-Thr-Obzl.HCl | 33645-24-8.

- Benchchem. (n.d.). H-Thr-OBzl.HCl: A Technical Guide to its Synthesis and Background.

- Aapptec Peptides. (n.d.). H-Thr-OBzl HCl [33645-24-8].

- CymitQuimica. (n.d.). This compound.

- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.

- Chem-Impex. (n.d.). O-Benzyl-L-threonine benzyl ester hydrochloride.

- Aapptec Peptides. (n.d.). This compound.

- Springer Nature Experiments. (n.d.). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy.

- Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.

- Khadse, S. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy.

- (1994). HF cleavage and deprotection procedures for peptides synthesized using a Boc/Bzl strategy. Methods in Molecular Biology, 35, 41-62.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. bachem.com [bachem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemimpex.com [chemimpex.com]

- 10. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]

- 11. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments [experiments.springernature.com]

- 12. HF cleavage and deprotection procedures for peptides synthesized using a Boc/Bzl strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide on H-Thr(bzl)-obzl HCl: A Core Building Block in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate field of peptide synthesis, the selection of appropriately protected amino acid derivatives is a critical determinant of success. L-Threonine benzyl ester hydrochloride, commonly abbreviated as H-Thr(bzl)-obzl HCl, serves as a crucial building block, particularly within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.[1][2] This guide provides a comprehensive technical overview of this compound, delving into its chemical properties, strategic application in peptide synthesis, and detailed experimental protocols. We will explore the rationale behind the use of benzyl protecting groups, the nuances of its incorporation into a growing peptide chain, and the subsequent deprotection methodologies. This document is intended to be an essential resource for researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis.

Introduction: The Strategic Importance of this compound

This compound is a derivative of the amino acid L-threonine where both the carboxylic acid and the side-chain hydroxyl group are protected by benzyl (Bzl) groups.[3][4] The amine group is present as a hydrochloride salt, which enhances the compound's stability and handling characteristics. This dual protection is fundamental to preventing undesirable side reactions during the controlled, stepwise formation of peptide bonds.[5]

The primary application of this compound is within the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.[1] This classical approach relies on the acid-labile Boc group for temporary Nα-protection and more acid-stable benzyl-based groups for the semi-permanent protection of reactive side chains.[5][6] The choice between this and the more modern Fmoc/tBu strategy is a critical decision based on the specific peptide sequence, desired purity, and project goals.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use.

| Property | Value | Reference |

| Synonyms | L-Threonine benzyl ester hydrochloride, H-Thr(OBzl)-OH·HCl | [7][8] |

| CAS Number | 33645-24-8 | [7][9] |

| Molecular Formula | C₁₁H₁₆ClNO₃ | [7] |

| Molecular Weight | 245.71 g/mol | [7] |

| Appearance | White to off-white crystalline solid | [2][9] |

| Melting Point | 128.0-132.0 °C | [7] |

| Purity | ≥ 98% | [7] |

| Storage | 4°C, sealed, away from moisture | [7][9] |

The Role of Benzyl Protecting Groups in Threonine Chemistry

Threonine possesses a secondary hydroxyl group on its side chain, which is nucleophilic and can lead to unwanted side reactions during peptide synthesis.[10] The primary side reaction to prevent is O-acylation , where the hydroxyl group is acylated by the incoming activated amino acid.[10][11]

The benzyl ether serves as a robust protecting group for this hydroxyl function.[12] Key advantages of benzyl protection in the context of the Boc/Bzl strategy include:

-

Stability: Benzyl ethers are stable to the moderately acidic conditions used for the repetitive cleavage of the Nα-Boc group (e.g., trifluoroacetic acid in dichloromethane).[6][13]

-

Orthogonality: While not fully orthogonal, the Boc/Bzl strategy relies on differential acid lability. The Boc group is removed with moderate acids, while the benzyl group requires strong acids like hydrofluoric acid (HF) for cleavage.[1][5] This allows for selective deprotection.

-

Mild Removal (Alternative): The benzyl group can also be removed under mild, non-acidic conditions via catalytic hydrogenation, which can be advantageous for sensitive peptide sequences.[2][14]

This compound in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a growing peptide chain on a solid support follows the cyclical nature of SPPS.[10] The following diagram and protocol outline the key steps within the Boc/Bzl strategy.

Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS) using the Boc/Bzl strategy.

Detailed Experimental Protocol: Incorporation of a Threonine Residue

This protocol outlines the incorporation of a Boc-Thr(Bzl)-OH residue into a peptide chain anchored to a Merrifield resin.

Materials:

-

Merrifield resin (pre-loaded with the first amino acid)

-

Boc-Thr(Bzl)-OH

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIPEA)

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM in a reaction vessel for 30 minutes.

-

Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 25-50% TFA in DCM to the resin.[1]

-

Agitate for 30 minutes to remove the Nα-Boc group.

-

Drain the TFA solution and wash the resin thoroughly with DCM (3x).

-

-

Neutralization:

-

Add a solution of 5-10% DIPEA in DCM to the resin to neutralize the resulting trifluoroacetate salt.[1]

-

Agitate for 10 minutes.

-

Drain the neutralization solution and wash the resin with DCM (3x) and DMF (3x).

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve Boc-Thr(Bzl)-OH (3 equivalents) and HOBt (3 equivalents) in DMF.

-

Add DCC (3 equivalents) to the solution and allow it to pre-activate for 10-15 minutes.

-

Add the activated amino acid solution to the neutralized resin.[1]

-

Agitate the reaction mixture for 2-4 hours, or until a ninhydrin test indicates complete coupling.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.[1]

-

The resin is now ready for the next deprotection and coupling cycle.

-

Potential Challenges and Mitigation Strategies

While a robust building block, the use of threonine derivatives can present challenges.

| Challenge | Description | Mitigation Strategy |

| O-acylation | Acylation of the side-chain hydroxyl group if deprotected prematurely or if protection is incomplete. | Ensure complete and stable benzyl protection of the side chain.[10] |

| Racemization | Loss of stereochemical integrity at the α-carbon during the activation step.[11] | Use of coupling additives like HOBt or HOAt is crucial to suppress this side reaction.[10][15] |

| N-O Acyl Shift | An acid-catalyzed intramolecular rearrangement where the peptide bond migrates to the side-chain hydroxyl group.[11] | This is more prevalent during strong acid cleavage; careful control of cleavage conditions and the use of appropriate scavengers can minimize this. |

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide must be cleaved from the resin, and all side-chain protecting groups, including the benzyl ether on threonine, must be removed.[10]

Strong Acid Cleavage (HF)

The standard method in Boc/Bzl chemistry is cleavage with anhydrous hydrofluoric acid (HF).[16][17]

-

Reagents: Anhydrous HF, scavengers (e.g., anisole, p-cresol) to trap reactive carbocations generated during deprotection.[16][17]

-

Procedure: The peptide-resin is treated with HF at low temperatures (typically 0°C) for 1-2 hours. The HF is then evaporated, and the crude peptide is precipitated with cold diethyl ether.

-

Caution: HF is extremely corrosive and toxic, requiring specialized equipment and handling procedures.

Catalytic Hydrogenation

For peptides that are sensitive to strong acids, catalytic hydrogenation offers a milder alternative for removing benzyl groups.[14]

-

Catalyst: Typically 10% Palladium on carbon (Pd/C).[14]

-

Hydrogen Source: Hydrogen gas (H₂) or a hydrogen donor like ammonium formate (catalytic transfer hydrogenation).

-

Procedure: The protected peptide is dissolved in a suitable solvent (e.g., methanol, acetic acid) and stirred with the catalyst under a hydrogen atmosphere or with the addition of a hydrogen donor.[14] This method is not compatible with peptides containing other reducible functional groups (e.g., Cys(pMeOBzl), Met, Trp).

Caption: Deprotection pathways for peptides synthesized using this compound.

Conclusion

This compound remains a valuable and effective building block for peptide synthesis, particularly within the well-established Boc/Bzl strategy. Its dual benzyl protection scheme provides robust shielding of reactive functional groups, enabling the controlled assembly of complex peptide sequences. A thorough understanding of its properties, the rationale for its use, and the nuances of the associated synthetic and deprotection protocols is paramount for achieving high yields and purity. While the harsh final cleavage conditions of the Boc/Bzl strategy require careful consideration, for many applications, it represents a reliable and cost-effective approach. The strategic choice of this compound, backed by sound experimental design, empowers researchers to successfully synthesize target peptides for a wide range of applications in science and medicine.

References

- A Comparative Review of H-Thr-OBzl.HCl and Alternative Threonine Derivatives in Peptide Synthesis. (n.d.). Benchchem.

- H-Thr-OBzl.HCl: A Technical Guide to its Synthesis and Background. (n.d.). Benchchem.

- H-Thr-Obzl.HCl | 33645-24-8. (n.d.). Sigma-Aldrich.

- Application Notes and Protocols: Deprotection of Benzyl Esters in H-Thr-OBzl·HCl. (n.d.). Benchchem.

- This compound. (n.d.). AAPPTEC.

- H-Thr-OBzl HCl [33645-24-8]. (n.d.). Aapptec Peptides.

- H-Thr-Obzl.HCl | Amino Acid Derivative. (n.d.). MedChemExpress.

- Deprotection: The Concept of Orthogonal Sets. (n.d.). Google Books.

- Removal of some commonly used protecting groups in peptide syntheses by catalytic trans. (n.d.). CSIR.

- O-Benzyl-L-threonine benzyl ester hydrochloride. (n.d.). Chem-Impex.

- Application Notes and Protocols: Incorporation of Threonine with Benzyl Side-Chain Protection in Solid-Phase Peptide Synthesis. (n.d.). Benchchem.

- Protecting Group Strategies for the Synthesis of (E)-2-Butenyl-4-methyl-threonine. (n.d.). Benchchem.

- Protecting Groups in Peptide Synthesis. (n.d.). Biosynth.

- Amino Acid Derivatives for Peptide Synthesis. (n.d.). Aapptec.

- Synthesis of Branched Peptides via a Side-Chain Benzyl Ester. (2020). PubMed.

- Synthesis of Peptides. (n.d.). Thieme Connect.

- Amino Acid-Protecting Groups. (n.d.). SciSpace.

- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Acrotein.

- Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. (2000). PubMed.

- 2,2-Difluoroboroxazolidin-5-ones: A novel approach to selective side-chain protections of serine and threonine by tert -butyl or benzyl groups. (2002). ResearchGate.

- This compound. (n.d.). Aapptec Peptides.

- H-Thr-OBzl·HCl. (n.d.). 泰和伟业.

- Common side reactions with H-Thr-Obzl.HCl and how to prevent them. (n.d.). Benchchem.

- H-Thr(Bzl)-OBzl·HCl | 67580-86-3. (n.d.). ChemicalBook.

- Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (2019). ACS Publications.

- Process for the synthesis of peptides. (1957). Google Patents.

- HF cleavage and deprotection procedures for peptides synthesized using a Boc/Bzl strategy. (1994). PubMed.

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Aapptec.

- Automated solid-phase peptide synthesis to obtain therapeutic peptides. (2014). Beilstein Journals.

- Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (2021). PMC.

- Removal of S-Benzyl, Sp-Methylbenzyl, and Sp-Methoxybenzyl Groups. (n.d.). Aapptec.

- Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. (2022). PMC.

- Benzyl Ethers. (n.d.). Organic Chemistry Portal.

- SYNTHESIS NOTES. (n.d.). Aapptec.

- Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. (n.d.). Royal Society of Chemistry.

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. peptide.com [peptide.com]

- 4. peptide.com [peptide.com]

- 5. biosynth.com [biosynth.com]

- 6. peptide.com [peptide.com]

- 7. H-Thr-Obzl.HCl | 33645-24-8 [sigmaaldrich.com]

- 8. peptide.com [peptide.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. peptide.com [peptide.com]

- 13. scispace.com [scispace.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]

- 16. HF cleavage and deprotection procedures for peptides synthesized using a Boc/Bzl strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. peptide.com [peptide.com]

An In-Depth Technical Guide to the Synthesis and Purification of L-Threonine Benzyl Ester Hydrochloride

Introduction: The Strategic Importance of L-Threonine Benzyl Ester Hydrochloride in Synthetic Chemistry

L-Threonine benzyl ester hydrochloride is a pivotal protected amino acid derivative, indispensable in the realms of peptide synthesis and the development of complex pharmaceutical agents.[1] The primary strategic function of this compound is the masking of the carboxylic acid group of L-threonine as a benzyl ester. This protective measure is fundamental to directing the reactivity of the amino acid, thereby preventing undesired side reactions during the intricate process of peptide bond formation. The hydrochloride salt form is deliberately chosen to enhance the compound's crystallinity, stability, and ease of handling in a laboratory setting, making it a reliable building block for complex molecular architectures.[1] This guide offers a comprehensive exploration of the synthesis, purification, and characterization of L-Threonine benzyl ester hydrochloride, tailored for researchers, scientists, and professionals engaged in drug development and synthetic organic chemistry.

Chemical Properties at a Glance

A summary of the key chemical properties of L-Threonine benzyl ester hydrochloride provides a useful reference for laboratory applications.

| Property | Value |

| Molecular Formula | C₁₁H₁₅NO₃·HCl[2][3] |

| Molecular Weight | 245.70 g/mol [2][3] |

| Appearance | White to off-white crystalline solid[1][3] |

| Melting Point | Approximately 130 °C[2] |

| Purity (Typical) | >98.0% (HPLC)[3] |

Synthesis of L-Threonine Benzyl Ester Hydrochloride: A Tale of Two Catalysts

The synthesis of L-Threonine benzyl ester hydrochloride is most commonly achieved through the direct esterification of L-threonine with benzyl alcohol, facilitated by an acid catalyst. This section will delve into two prevalent and effective methods, highlighting the mechanistic nuances and practical considerations for each.

Method 1: The Thionyl Chloride Route - A Robust and High-Yield Approach

This classic and widely adopted method employs thionyl chloride (SOCl₂) as a potent activating agent for the esterification process.

The Underlying Chemistry: A Mechanistic Perspective

The reaction proceeds through a fascinating cascade of chemical transformations. Initially, thionyl chloride reacts with the carboxylic acid of L-threonine to form a highly reactive acyl chloride intermediate. This step is energetically favorable due to the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which drive the reaction forward. The in situ generated HCl also protonates the amino group of L-threonine, protecting it from unwanted side reactions. Subsequently, benzyl alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the benzyl ester and the release of another molecule of HCl.

Experimental Workflow: Thionyl Chloride Method

Caption: Workflow for the Synthesis and Purification of L-Threonine Benzyl Ester Hydrochloride via the Thionyl Chloride Method.

Detailed Experimental Protocol:

-

Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a drying tube, suspend L-threonine (1 equivalent) in anhydrous benzyl alcohol (5-10 equivalents).

-

Cooling: Immerse the flask in an ice bath and cool the suspension to 0°C with continuous stirring.

-

Addition of Thionyl Chloride: Cautiously add thionyl chloride (1.1-1.2 equivalents) dropwise to the cooled suspension over a period of 30-60 minutes. This step is highly exothermic and generates HCl gas; therefore, it must be performed in a well-ventilated fume hood.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation: Once the reaction is complete, slowly pour the reaction mixture into a larger volume of a cold, anhydrous non-polar solvent, such as diethyl ether or diisopropyl ether, with vigorous stirring. This will cause the product to precipitate out of the solution.

-

Isolation: Collect the white precipitate by vacuum filtration.

-

Washing: Wash the collected solid with several portions of the cold, anhydrous non-polar solvent to remove any residual benzyl alcohol and other impurities.

-

Drying: Dry the purified L-Threonine benzyl ester hydrochloride under vacuum to obtain a fine, white crystalline powder.

Method 2: The p-Toluenesulfonic Acid Route - A Milder Alternative

For syntheses where the use of a strong chlorinating agent like thionyl chloride is undesirable, p-toluenesulfonic acid (p-TsOH) offers a milder and effective alternative.[4][5][6]

The Underlying Chemistry: Fischer-Speier Esterification

This method follows the principles of the classic Fischer-Speier esterification. p-Toluenesulfonic acid acts as a strong acid catalyst, protonating the carbonyl oxygen of the carboxylic acid group of L-threonine. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by benzyl alcohol. The reaction is reversible, and to drive it to completion, the water formed as a byproduct is typically removed by azeotropic distillation using a Dean-Stark apparatus. The use of a solvent like cyclohexane, which forms a low-boiling azeotrope with water, is common in this setup.[4]

Experimental Workflow: p-Toluenesulfonic Acid Method

Caption: Workflow for the Synthesis and Purification of L-Threonine Benzyl Ester p-Toluenesulfonate Salt via the p-Toluenesulfonic Acid Method.

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine L-threonine (1 equivalent), p-toluenesulfonic acid monohydrate (1.1 equivalents), benzyl alcohol (5 equivalents), and a suitable solvent for azeotropic water removal, such as cyclohexane.[4]

-

Azeotropic Reflux: Heat the mixture to reflux. The water-cyclohexane azeotrope will distill over and be collected in the Dean-Stark trap, driving the equilibrium towards the ester product. Continue refluxing until the theoretical amount of water has been collected.[4]

-

Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Add a suitable anti-solvent, such as ethyl acetate, to precipitate the L-Threonine benzyl ester p-toluenesulfonate salt.[4]

-

Isolation and Washing: Collect the precipitate by vacuum filtration and wash it with a small amount of the anti-solvent to remove impurities.

-

Drying: Dry the product under vacuum. Note: This method yields the p-toluenesulfonate salt. If the hydrochloride salt is desired, further ion exchange steps would be necessary.

Purification: Achieving High Purity through Recrystallization

While precipitation is an effective initial purification step, recrystallization can be employed to obtain highly pure L-Threonine benzyl ester hydrochloride. The key to successful recrystallization is the selection of an appropriate solvent system.

Principles of Solvent Selection for Recrystallization

An ideal solvent for recrystallization should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures. For amino acid hydrochlorides, which are salts, a mixture of a polar solvent (to dissolve the salt) and a less polar solvent (to induce precipitation upon cooling) is often effective.

Recommended Recrystallization Protocol:

-

Dissolution: Dissolve the crude L-Threonine benzyl ester hydrochloride in a minimal amount of a hot polar solvent, such as ethanol or methanol.

-

Inducing Crystallization: While the solution is still warm, slowly add a less polar co-solvent, such as diethyl ether or ethyl acetate, until the solution becomes slightly turbid.

-

Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.

Analytical Characterization: Confirming Identity and Purity

The identity and purity of the synthesized L-Threonine benzyl ester hydrochloride should be confirmed using a combination of analytical techniques.

Representative Analytical Data:

The following table provides representative analytical data for L-Threonine benzyl ester hydrochloride. Note: Actual spectral data may vary slightly depending on the solvent and instrument used.

| Analytical Technique | Expected Characteristics |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 7.40-7.30 (m, 5H, Ar-H), 5.20 (s, 2H, -CH₂-Ph), 4.25 (d, 1H, α-CH), 4.10 (m, 1H, β-CH), 3.50 (br s, 3H, -NH₃⁺), 1.15 (d, 3H, γ-CH₃) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 170.0 (C=O), 136.0 (Ar-C), 128.5 (Ar-CH), 128.0 (Ar-CH), 67.0 (-CH₂-Ph), 65.0 (β-CH), 58.0 (α-CH), 20.0 (γ-CH₃) |

| FT-IR (KBr, cm⁻¹) | ν: ~3400 (O-H stretch), ~3000-2800 (N-H stretch, broad), ~1740 (C=O stretch, ester), ~1600 (N-H bend), ~1210 (C-O stretch) |

Conclusion: A Versatile and Essential Synthetic Intermediate

This in-depth technical guide has provided a comprehensive overview of the synthesis, purification, and characterization of L-Threonine benzyl ester hydrochloride. The choice between the robust thionyl chloride method and the milder p-toluenesulfonic acid approach allows for flexibility in synthetic design, catering to the specific requirements of the target molecule. Meticulous purification through precipitation and recrystallization ensures the high purity necessary for demanding applications in peptide synthesis and drug discovery. The analytical data presented serves as a benchmark for quality control, confirming the successful synthesis of this valuable chemical building block. As a cornerstone of synthetic chemistry, a thorough understanding of the principles and practices outlined in this guide is essential for any researcher or scientist working in this dynamic field.

References

-

Bolchi, C., Bavo, F., & Pallavicini, M. (n.d.). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. AIR Unimi. Retrieved from [Link]

-

Microwave assisted facile synthesis of amino acid benzyl ester p-toluenesulfonate and hydrochloride salts. (2025, August 7). ResearchGate. Retrieved from [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI. Retrieved from [Link]

-

General method to prepare amino acids benzyl esters and to isolate them.... (n.d.). ResearchGate. Retrieved from [Link]

-

2-Oxetanone, 3-amino-, (S)-, 4-methylbenzenesulfonate. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

General method to prepare amino acids benzyl esters and to isolate them.... (n.d.). ResearchGate. Retrieved from [Link]

- Synthesis method of D-threonine. (n.d.). Google Patents.

-

L-Threonine Benzyl Ester Hydrochloride 98.0+%, TCI America™. (n.d.). Fisher Scientific. Retrieved from [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000167). (n.d.). Human Metabolome Database. Retrieved from [Link]

- The preparation method of amino-acid benzyl ester hydrochloride. (n.d.). Google Patents.

-

Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

-

pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. (n.d.). BMRB. Retrieved from [Link]

-

10. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

FT-IR spectrum of L-Threonine 3.3 UV-Vis-NIR Spectral Analysis The.... (n.d.). ResearchGate. Retrieved from [Link]

-

13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved from [Link]

-

Protein NMR. 13C chemical shifts. (n.d.). IMSERC. Retrieved from [Link]

Sources

A Technical Guide to Benzyl Protection in Amino Acid Derivatives

<an unknown>

For Researchers, Scientists, and Drug Development Professionals

The Strategic Imperative of Amino Acid Protection

In the precise world of peptide synthesis and drug development, the controlled assembly of amino acids is fundamental. Unprotected amino acids possess at least two reactive functional groups: the α-amino group and the α-carboxyl group. To prevent unwanted side reactions and ensure the formation of the correct peptide sequence, it is essential to temporarily mask these reactive sites.[1][2] This is achieved through the use of protecting groups, which are selectively introduced and removed at specific stages of the synthesis.[1][2] An ideal protecting group should be easy to introduce, stable under the conditions of peptide bond formation, and readily removable under conditions that do not compromise the integrity of the peptide chain.[1]

The benzyl (Bn) group and its derivatives are mainstays in the chemist's toolkit for protecting various functional groups, including amines, carboxylic acids, and the hydroxyl and thiol moieties found in the side chains of certain amino acids.[3][4][5] This guide provides an in-depth exploration of the core principles, methodologies, and strategic considerations for utilizing benzyl-based protecting groups in the synthesis of amino acid derivatives.

The Benzyl Group: A Versatile Shield

The benzyl group offers a robust and reliable means of protection, primarily due to its general stability in both acidic and basic media.[3] This stability makes it compatible with a wide range of reaction conditions encountered in multi-step organic syntheses.[3] The benzyloxycarbonyl (Cbz or Z) group, introduced by Leonidas Zervas and Max Bergmann, was a revolutionary development in peptide chemistry, enabling the first successful controlled synthesis of oligopeptides.[6][7]

The primary benzyl-based protecting groups used for amino acids are:

-

N-Benzyloxycarbonyl (N-Cbz or N-Z): Protects the α-amino group as a carbamate.[6]

-

Benzyl esters (OBn): Protect the α-carboxyl group.[8]

-

Benzyl ethers (OBn): Protect the hydroxyl groups of serine, threonine, and tyrosine.[3][5]

-

S-Benzyl (SBn): Protects the thiol group of cysteine.[9]

A key advantage of the benzyl group is its unique removal by catalytic hydrogenolysis, a mild reductive method that is orthogonal to many other protecting groups used in peptide synthesis, such as the Boc and Fmoc groups.[3][6]

Mechanisms and Methodologies of Benzyl Protection

Protection of the α-Amino Group: The N-Cbz Group

The benzyloxycarbonyl (Cbz) group is one of the most common protecting groups for amines.[10] Its introduction renders the amino group unreactive to many reagents while being stable to a variety of reaction conditions.

Mechanism of N-Cbz Protection:

The most common method for introducing the Cbz group involves the reaction of an amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions.[6][10] The mechanism is a nucleophilic attack of the amine on the highly reactive chloroformate. The reaction liberates HCl, necessitating the use of a base to neutralize the acid.[6]

N-Cbz Protection Workflow.

Experimental Protocol: N-Cbz Protection of an Amino Acid [11]

-

Dissolution: Dissolve the amino acid in a suitable aqueous solvent system.

-

Basification: Add a base, such as sodium carbonate, to maintain a pH between 8 and 10.[10][11] A mixed buffer system of Na₂CO₃ and NaHCO₃ can be effective for maintaining the optimal pH range.[11]

-

Acylation: Cool the solution to 0°C and slowly add benzyl chloroformate (Cbz-Cl).

-

Reaction: Stir the mixture vigorously for a set period, allowing the reaction to proceed to completion.

-

Workup: Acidify the reaction mixture to precipitate the N-Cbz protected amino acid.

-

Isolation: Collect the product by filtration, wash with cold water, and dry under vacuum.

Table 1: Reagents for N-Cbz Protection

| Reagent | Common Name | Conditions | Notes |

| Benzyl chloroformate | Cbz-Cl | Aqueous base (e.g., Na₂CO₃, NaOH) at 0°C | Most common and cost-effective method.[6][10] |

| Dibenzyl dicarbonate | Cbz₂O | Organic base (e.g., DIPEA) in an organic solvent | Can offer more optionality depending on the substrate.[6] |

| Benzyl N-succinimidyl carbonate | Cbz-OSu | Organic base in an organic solvent | A similar, often milder, alternative to Cbz-Cl.[12] |

Protection of the α-Carboxyl Group: Benzyl Esters

Benzyl esters are frequently used to protect the carboxylic acid functionality of amino acids. They are stable to a wide range of conditions but can be cleaved by catalytic hydrogenolysis.[8]

Experimental Protocol: Benzyl Ester Formation

-

Suspension: Suspend the N-protected amino acid in a suitable solvent like DMF or toluene.

-

Base Addition: Add a base such as cesium carbonate or triethylamine.

-

Alkylation: Add benzyl bromide or benzyl chloride and heat the reaction mixture.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup and Purification: After completion, perform an aqueous workup and purify the product by chromatography or crystallization.

Protection of Side Chains: Benzyl Ethers and Thioethers

The hydroxyl groups of serine, threonine, and tyrosine, and the thiol group of cysteine are often protected as benzyl ethers and thioethers, respectively.

Experimental Protocol: O-Benzylation of Tyrosine [13]

-

Dissolution: Dissolve N-Boc-tyrosine in a solvent such as methanol.

-

Base and Reagent Addition: Add sodium methoxide, benzyl chloride, and a phase-transfer catalyst like tetrabutylammonium iodide.[13]

-

Reaction: Stir the mixture at an elevated temperature (e.g., 40°C) for several hours.[13]

-

Workup and Isolation: Add water, wash with an organic solvent, and then neutralize with acid to precipitate the O-benzyl-tyrosine derivative.[13]

Deprotection of Benzyl Groups: Releasing the Functional Group

The removal of benzyl protecting groups is a critical step in the synthesis of the final peptide. The choice of deprotection method depends on the stability of other functional groups present in the molecule.

Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the most common and mildest method for cleaving benzyl groups.[10][14] It involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source.[14]

Mechanism of Catalytic Hydrogenolysis:

The reaction occurs on the surface of the heterogeneous catalyst. Both the benzyl-protected substrate and molecular hydrogen are adsorbed onto the palladium surface. Hydrogen undergoes dissociative chemisorption to form palladium hydride species, which then cleave the benzylic C-O or C-N bond.[14] The products are the deprotected functional group and toluene.[14]

Catalytic Hydrogenolysis Workflow.

Experimental Protocol: Deprotection of N-Cbz by Catalytic Hydrogenolysis [6]

-

Dissolution: Dissolve the Cbz-protected amino acid in a suitable solvent like methanol or ethanol.[6]

-

Catalyst Addition: Add 5-10% Pd/C catalyst.

-

Hydrogenation: Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Filtration: Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the deprotected amino acid.

Transfer Hydrogenation: An alternative to using hydrogen gas is transfer hydrogenation, where a hydrogen donor molecule such as ammonium formate or formic acid is used.[15][16][17]

Acidic Deprotection

While benzyl groups are generally stable to moderate acids, they can be cleaved under strong acidic conditions.[6][10] This method is often used in Boc-based solid-phase peptide synthesis where the final cleavage from the resin and removal of side-chain protecting groups are performed simultaneously with strong acids like HF or TFMSA.[1][9][18]

Table 2: Common Acidic Reagents for Benzyl Group Removal

| Reagent | Conditions | Notes |

| HBr in Acetic Acid | Room temperature | A classic method for Cbz deprotection.[10] |

| Hydrofluoric Acid (HF) | 0°C with scavengers | Used in Boc-SPPS for final cleavage and deprotection.[9] |

| Trifluoromethanesulfonic acid (TFMSA) | In trifluoroacetic acid (TFA) | A strong acid alternative to HF.[18] |

| HCl in organic solvents | Varies | A metal-free and scalable option.[19] |

Experimental Protocol: HF Cleavage and Deprotection in Boc-SPPS [9]

-

Preparation: Place the peptide-resin in an HF apparatus with appropriate scavengers (e.g., anisole).

-

HF Distillation: Cool the reaction vessel and distill liquid HF into it.

-

Cleavage: Stir the mixture at 0-5°C for a specified time (e.g., 30-60 minutes).[9]

-

HF Removal: Evaporate the HF under a stream of nitrogen.

-

Peptide Precipitation: Wash the resin with TFA and precipitate the peptide in cold ether.

-

Isolation: Collect the crude peptide by filtration or centrifugation.

Reductive Deprotection with Dissolving Metals

Sodium in liquid ammonia can also be used to remove benzyl protecting groups, particularly S-benzyl groups from cysteine.[9]

Orthogonal Protection Strategies

In the synthesis of complex peptides, it is crucial to employ an orthogonal protection strategy, where different classes of protecting groups can be removed selectively without affecting others.[2][20] The benzyl group plays a key role in the two major strategies for solid-phase peptide synthesis (SPPS):

-

Boc/Bzl Strategy: This strategy uses the acid-labile Boc group for temporary Nα-protection and benzyl-based groups for "permanent" side-chain protection.[1][20] The Boc group is removed at each cycle with a moderate acid like TFA, while the benzyl groups are removed at the end of the synthesis with a strong acid like HF.[1]

-

Fmoc/tBu Strategy: Here, the base-labile Fmoc group is used for Nα-protection, and tert-butyl-based groups protect the side chains. The benzyl group can be used for protecting specific side chains where orthogonality to both the Fmoc and tBu groups is desired.

The Cbz group is considered orthogonal to Boc, Trt, and Fmoc protecting groups, making it a valuable tool in complex synthetic schemes.[6]

Stability and Compatibility

The stability of benzyl protecting groups is a key consideration in synthetic planning.

Table 3: Stability of Benzyl Protecting Groups

| Condition | Stability of Benzyl Ethers/Esters | Stability of N-Cbz | Notes |

| Strong Acid (e.g., HF, HBr) | Labile | Labile | Cleavage occurs.[9][10] |

| Moderate Acid (e.g., TFA) | Generally stable | Can be cleaved under harsh conditions.[6] | |

| Strong Base (e.g., NaOH) | Stable | Stable | Generally stable to basic hydrolysis. |

| Catalytic Hydrogenolysis | Labile | Labile | The preferred method for mild deprotection.[3][10] |

| Nucleophiles | Generally stable | Stable | Ester protecting groups are more susceptible.[3] |

It is important to note that while generally stable, benzyl ethers can undergo oxidative degradation over long periods when exposed to air.[21][22]

Conclusion

Benzyl-based protecting groups are indispensable tools in the synthesis of amino acid derivatives, peptides, and complex drug molecules. Their ease of introduction, stability under a wide range of reaction conditions, and selective removal via catalytic hydrogenolysis provide chemists with a versatile and reliable strategy for masking reactive functional groups. A thorough understanding of the mechanisms, experimental protocols, and orthogonal compatibility of benzyl protection is essential for researchers and scientists in the field of drug development and peptide chemistry. The continued innovation in protection and deprotection methodologies will undoubtedly lead to more efficient and sustainable synthetic routes for important biomolecules.

References

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp- Methoxybenzyl Groups. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Benzyl Chloroformate. Retrieved from [Link]

-

Oxford Academic. (n.d.). Excellent Method for Cbz-protection of Amines. Chemistry Letters. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

-

ACS Publications. (n.d.). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry. Retrieved from [Link]

-

ACS Publications. (n.d.). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]

-

Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]

-

Tetrahedron Letters. (2011). An improved large scale procedure for the preparation of N-Cbz amino acids. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

-

ResearchGate. (2012). An efficient and facile synthesis of N-Cbz-β-aminoalkanesulfonamides. Retrieved from [Link]

-

J. Org. Chem. (2004). First Practical Protection of r-Amino Acids as N,N-Benzyloxycarbamoyl Derivatives. Retrieved from [Link]

-

Indian Journal of Chemistry. (n.d.). Removal of some commonly used protecting groups in peptide syntheses by catalytic trans. Retrieved from [Link]

-

PubMed. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Retrieved from [Link]

- Google Patents. (n.d.). US7217835B2 - Production method of O-substituted tyrosine compound.

-

Synthesis. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

-

ACS Publications. (n.d.). Acid stability of several benzylic protecting groups used in solid-phase peptide synthesis. Rearrangement of O-benzyltyrosine to. Retrieved from [Link]

-

Digital Commons @ Michigan Tech. (2024). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential. Retrieved from [Link]

-

Semantic Scholar. (1998). [PDF] Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. Retrieved from [Link]

-

MySkinRecipes. (n.d.). O-Benzyl-L-tyrosine. Retrieved from [Link]

-

ACS Publications. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. Retrieved from [Link]

-

ResearchGate. (2000). Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis – Avoiding Diketopiperazine and Aspartimide Formation. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Boc-Tyr(Bzl)-OH [2130-96-3]. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

-

Chemical Reviews. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

-

ResearchGate. (2025). Studies on the synthesis, physical properties, and stability of benzyl ethers as potential heat transfer fluids. Retrieved from [Link]

-

MDPI. (2025). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. Retrieved from [Link]

-

YouTube. (2022). Adding Benzyl Protecting Group Mechanism | Organic Chemistry. Retrieved from [Link]

-

Slideshare. (n.d.). Protection for carboxylic group & Protection for the Amino group. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Amino Protecting Group-Benzyl Series [en.highfine.com]

- 5. Benzyl Ethers [organic-chemistry.org]

- 6. total-synthesis.com [total-synthesis.com]

- 7. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 8. Benzyl Esters [organic-chemistry.org]

- 9. peptide.com [peptide.com]

- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 12. Benzyl Chloroformate [commonorganicchemistry.com]

- 13. US7217835B2 - Production method of O-substituted tyrosine compound - Google Patents [patents.google.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chemistry.mdma.ch [chemistry.mdma.ch]

- 17. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. tdcommons.org [tdcommons.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

The Cornerstone of Peptide Synthesis: A Technical Guide to the Stability and Storage of H-Thr(bzl)-obzl HCl

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and drug development, the integrity of each building block is paramount to the success of the final therapeutic or research compound. Among these crucial components is O-Benzyl-L-threonine benzyl ester hydrochloride, or H-Thr(bzl)-obzl HCl, a doubly protected amino acid derivative prized for its role in preventing unwanted side reactions. This in-depth technical guide, crafted for the discerning scientific professional, offers a comprehensive overview of the stability and optimal storage conditions for this compound, ensuring its efficacy and purity from the stockroom to the reaction vessel.

Understanding the Molecular Fortification of this compound

This compound is an L-threonine derivative where both the side-chain hydroxyl group and the carboxylic acid are protected by benzyl groups. This dual protection is a strategic choice in peptide synthesis, particularly within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.[1] The benzyl ether linkage on the side chain and the benzyl ester at the C-terminus are robust under various coupling conditions, yet can be removed under specific deprotection protocols.[2][3] The hydrochloride salt form of the free amine enhances the compound's crystallinity, making it a stable, free-flowing solid that is easier to handle and weigh accurately.[4]

Physicochemical Properties Summary

| Property | Value | Source |

| Synonyms | O-Benzyl-L-threonine benzyl ester hydrochloride, L-Thr(Bzl)-OBzl HCl | [5][] |

| Molecular Formula | C₁₈H₂₂ClNO₃ | [7] |

| Molecular Weight | 335.83 g/mol | [7] |

| Appearance | White to off-white crystalline solid/powder | [5][] |

| Melting Point | 107-112 °C | [5][] |

| Purity (Typical) | ≥98% (HPLC) | [5] |

| Storage Temperature | 2-8°C (short-term), -20°C (long-term) | [] |

Core Principles of this compound Stability and Degradation

The stability of this compound is intrinsically linked to the integrity of its two benzyl protecting groups and the hydrochloride salt. While generally stable, the molecule is susceptible to degradation through several pathways, primarily hydrolysis and hydrogenolysis. Understanding these pathways is critical for preventing unintentional deprotection and ensuring the compound's purity over time.

Primary Degradation Pathways

The primary points of vulnerability in the this compound molecule are the ester and ether linkages of the benzyl protecting groups.

Caption: Key degradation pathways for this compound.

Hydrolytic Cleavage: The benzyl ester linkage is more susceptible to hydrolysis than the benzyl ether.[8][9] This reaction can be catalyzed by the presence of moisture, and its rate is significantly influenced by pH. Both acidic and basic conditions can promote the hydrolysis of the ester to yield O-Benzyl-L-threonine and benzyl alcohol.[10] The hydrochloride salt form provides some protection against base-catalyzed hydrolysis by keeping the amino group protonated.

Hydrogenolytic Cleavage: This is the most common method for the intentional deprotection of both benzyl groups simultaneously.[2][3] In the presence of a catalyst such as palladium on carbon (Pd/C) and a hydrogen source, both the benzyl ester and benzyl ether are cleaved, yielding L-threonine and toluene.[8] Inadvertent exposure to catalytic metals and hydrogen sources during storage or handling could lead to degradation.

Recommended Storage and Handling Protocols

To maintain the long-term stability and purity of this compound, adherence to strict storage and handling protocols is essential.

Long-Term and Short-Term Storage Conditions

| Condition | Solid Form | In Solution |

| Long-Term (>6 months) | -20°C, in a desiccator, under an inert atmosphere (e.g., argon or nitrogen). | -80°C is highly recommended for periods up to 6 months.[11] |

| Short-Term (<6 months) | 2-8°C, in a tightly sealed container, away from light and moisture.[] | -20°C for up to 1 month. Avoid repeated freeze-thaw cycles by aliquoting.[11] |

Causality Behind Storage Choices:

-

Low Temperature: Reduces the kinetic rate of potential degradation reactions.

-

Desiccation and Inert Atmosphere: Minimizes exposure to moisture and oxygen, thereby preventing hydrolysis and potential oxidation. The hydrochloride salt is hygroscopic, making moisture control particularly critical.

-

Tightly Sealed Containers: Prevents the ingress of atmospheric moisture and oxygen.

-

Aliquoting Solutions: Prevents the degradation that can be induced by repeated freeze-thaw cycles, which can disrupt molecular stability and introduce moisture through condensation.

Handling Best Practices

-

Equilibration: Before opening, always allow the container of this compound to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid, which can lead to hydrolysis.

-

Inert Atmosphere: For weighing and handling larger quantities, or for long-term storage of opened containers, it is best practice to work within a glove box or to flush the container with an inert gas like argon or nitrogen before resealing.

-

Avoid Contamination: Use clean, dry spatulas and glassware to prevent the introduction of impurities or moisture that could catalyze degradation.

-

Light Sensitivity: While not acutely photosensitive, prolonged exposure to direct light should be avoided. Store in opaque or amber vials.

Experimental Workflow for Stability Assessment

For critical applications in drug development, it is often necessary to perform in-house stability studies. The following outlines a comprehensive workflow for assessing the stability of a batch of this compound.

Caption: Workflow for a comprehensive stability study of this compound.

Protocol for Accelerated Stability Testing

This protocol is designed to predict the long-term stability of this compound by subjecting it to elevated temperature and humidity, in line with ICH guidelines for stability testing.[12][13][14]

-

Initial Analysis (T=0):

-

Perform a full characterization of the initial batch of this compound.

-

Record the purity using a validated HPLC method.

-

Confirm the identity and structure using ¹H NMR and Mass Spectrometry.

-

Measure the water content using Karl Fischer titration.

-

Document the physical appearance.

-

-

Sample Preparation and Storage:

-

Aliquot approximately 10-20 mg of the solid compound into multiple amber glass vials.

-

Tightly seal the vials with appropriate caps.

-

Place a set of vials in a stability chamber set to accelerated conditions (e.g., 40°C and 75% relative humidity).

-

Place another set of vials under long-term storage conditions (e.g., 5°C and ambient humidity) as a control.

-

-

Time-Point Testing:

-

At specified time points (e.g., 1, 3, and 6 months), remove one vial from the accelerated conditions and one from the control conditions.

-

Allow the vials to equilibrate to room temperature in a desiccator.

-

Analyze the contents of each vial using the same analytical methods as in the initial analysis.

-

-

Data Analysis:

-

Compare the purity and impurity profiles of the stressed samples to the T=0 sample and the control sample.

-

Quantify any significant degradation products.

-

If significant degradation is observed, further analysis (e.g., LC-MS) may be required to identify the degradation products.

-

Use the data to model the degradation kinetics and estimate a shelf-life under the recommended storage conditions.

-

Analytical Methodologies for Stability Monitoring

Robust analytical methods are essential for accurately assessing the purity of this compound and detecting any degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for quantifying the purity of this compound and separating it from potential impurities and degradation products.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically suitable.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA), is a common choice. The gradient can be optimized to ensure good separation of the parent compound from potential degradants like O-Benzyl-L-threonine and benzyl alcohol.

-

Detection: UV detection at 214 nm and 254 nm. The peptide bond absorbance at 214 nm is useful for general detection, while the aromatic benzyl groups will absorb around 254 nm.

-

Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure of this compound and identifying degradation products without the need for reference standards of the degradants.[15][16]

-

Sample Preparation: Dissolve a small amount of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Analysis:

-

The spectrum of pure this compound will show characteristic signals for the benzyl groups, the threonine backbone protons, and the methyl group.

-

Degradation via hydrolysis of the benzyl ester would lead to the appearance of new signals corresponding to free benzyl alcohol and a shift in the signals of the threonine backbone protons.

-

Cleavage of the benzyl ether would also result in distinct changes in the chemical shifts of the threonine protons.

-

Quantitative NMR (qNMR) can be used to determine the purity of the sample by integrating the signals of the compound against a certified internal standard.

-

Conclusion: Upholding the Integrity of a Crucial Reagent

The stability of this compound is a critical factor in the successful synthesis of complex peptides and the development of novel therapeutics. By understanding its degradation pathways and adhering to stringent storage and handling protocols, researchers can ensure the purity and reactivity of this vital building block. The implementation of a robust stability testing program, utilizing analytical techniques such as HPLC and NMR, provides the ultimate assurance of quality, safeguarding the integrity of research and development endeavors. This guide serves as a foundational resource for scientists dedicated to the highest standards of chemical and pharmaceutical research.

References

- BenchChem. (n.d.). A Comparative Guide to the Stability of Benzyl Ether and Other Alcohol Protecting Groups. BenchChem.

- BenchChem. (n.d.). A Comparative Review of H-Thr-OBzl.HCl and Alternative Threonine Derivatives in Peptide Synthesis. BenchChem.

- Ferreira, V. F., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of the Brazilian Chemical Society, 33, 239-248.

-

Organic Chemistry Portal. (n.d.). Benzyl Esters. Organic Chemistry Portal. Retrieved from [Link].

- BenchChem. (n.d.). H-Thr-OBzl.HCl: A Technical Guide to its Synthesis and Background. BenchChem.

- Bolchi, C., Bavo, F., & Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Amino Acids, 49(10), 1749-1756.

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers. Organic Chemistry Portal. Retrieved from [Link].

- Sun, Y., et al. (2014). Effect of pH on the formation of benzyl ester bonds between glucuronic acid and dehydrogenation polymer. BioResources, 9(3), 4735-4744.

- Kriwacki, R. W., & S. J. (1998). NMR Spectroscopy of Peptides and Proteins. In Protein Structure, Stability, and Folding (pp. 101-136). Humana Press.

- LifeTein. (n.d.). Peptide Stability Testing: ICH Accelerated and Intermediate Condition Study Design. LifeTein.

-

Aapptec. (n.d.). This compound. Aapptec. Retrieved from [Link].

- European Medicines Agency. (2013). Stability testing of existing active substances and related finished products. EMA.

- Whiles, J. A., & Vold, R. R. (2003). NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1616(2), 159-180.

- Ghorai, P., & Klausen, R. S. (2017). Deprotection of Benzylic Esters Catalyzed by Anhydrous Ferric Chloride and Rhenium Carbonyl Compounds. The Journal of Organic Chemistry, 82(17), 9208-9216.

- Quora. (2018). How to conduct an accelerated test of the stability of an enzyme to assess its two year stability. Quora.

-

CD Formulation. (n.d.). Proteins & Peptides Stability Testing. CD Formulation. Retrieved from [Link].

- Pharma Beginners. (2022). Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms. Pharma Beginners.

- BenchChem. (n.d.). A Comparative Review of H-Thr-OBzl.HCl and Alternative Threonine Derivatives in Peptide Synthesis. BenchChem.

- Bolchi, C., et al. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. ResearchGate.

- Bolchi, C., et al. (2018). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. ResearchGate.

-

Aapptec. (n.d.). H-Thr-OBzl HCl [33645-24-8]. Aapptec. Retrieved from [Link].

- Wuhan ChemCore biotech Co., Ltd. (n.d.). H-Thr(Bzl)-OBzl·HCl. Wuhan ChemCore biotech Co., Ltd.

- Hewala, I. I., et al. (2011). Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations.

- Kim, H. J., et al. (2011). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Journal of the Korean Chemical Society, 55(5), 802-807.

- University of Regensburg. (n.d.). Peptide NMR. University of Regensburg.

- Norton, R. S. (1994). NMR Spectroscopy of Peptides and Proteins. In Methods in Molecular Biology (Vol. 34, pp. 249-281). Humana Press.

-

The Organic Chemistry Tutor. (2018, May 13). NMR Analysis of Amino Acids [Video]. YouTube. Retrieved from [Link].

Sources

- 1. L-Threonine Benzyl Ester Hydrochloride | CymitQuimica [cymitquimica.com]

- 2. Benzyl Esters [organic-chemistry.org]

- 3. Benzyl Ethers [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 7. H-Thr(Bzl)-OBzl·HCl | 67580-86-3 [amp.chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of pH on the formation of benzyl ester bonds between glucuronic acid and dehydrogenation polymer :: BioResources [bioresources.cnr.ncsu.edu]

- 11. medchemexpress.com [medchemexpress.com]

- 12. pengtingpeptide.com [pengtingpeptide.com]

- 13. ema.europa.eu [ema.europa.eu]

- 14. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]

- 15. mdpi.com [mdpi.com]

- 16. NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Imperative of Benzyl Ester Protection for Threonine in Complex Synthesis

A Senior Application Scientist's Guide to Mechanism, Protocol, and Orthogonality

In the intricate world of peptide synthesis and the broader landscape of complex organic chemistry, the judicious selection of protecting groups is paramount to achieving high yields and preserving stereochemical integrity. Among the arsenal of protective strategies, the use of a benzyl ester (OBzl) to mask the carboxylic acid of threonine represents a robust and versatile choice. This technical guide provides an in-depth exploration of the function, application, and underlying principles of benzyl ester protection for threonine, tailored for researchers, scientists, and professionals in drug development.

The Rationale for Carboxyl Protection in Threonine

Threonine, a proteogenic amino acid, possesses three key functional groups: an α-amino group, a carboxylic acid, and a secondary hydroxyl group on its side chain. In peptide synthesis, the primary objective is the sequential and controlled formation of amide bonds. To prevent unwanted side reactions, such as self-polymerization or incorrect coupling, the α-amino group and any reactive side-chain functionalities must be temporarily masked.[1]

The carboxylic acid of the incoming amino acid is activated to facilitate nucleophilic attack by the free amine of the growing peptide chain. If the carboxylic acid of the N-terminal amino acid on the growing chain were not protected, it could also be activated, leading to a mixture of undesired products. The benzyl ester provides a stable shield for the carboxylic acid, ensuring that only the desired peptide bond is formed.[2]

Benzyl Ester: A Chemically Stable and Selectively Removable Shield

The benzyl ester is favored for its stability across a wide range of reaction conditions, including the basic conditions often used for the removal of Nα-protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) and the moderately acidic conditions for Boc (tert-butyloxycarbonyl) deprotection.[3][4] This stability is crucial for the integrity of the growing peptide chain throughout the multiple cycles of deprotection and coupling in solid-phase peptide synthesis (SPPS).[5]

The selection of a benzyl ester is intrinsically linked to the overall protection strategy. It is a cornerstone of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme, which is considered "quasi-orthogonal."[4] In this strategy, both the temporary Nα-Boc group and the more permanent side-chain benzyl-based protecting groups are removed by acid, but at different strengths. The Boc group is labile to moderate acids like trifluoroacetic acid (TFA), while the benzyl ester requires strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) for cleavage.[4][6]